
3-(5-氯-1H-吲哚-1-基)丙酸
描述
3-(5-chloro-1H-indol-1-yl)propanoic acid is a compound with the CAS Number: 18108-89-9 . It has a molecular weight of 223.66 and its IUPAC name is 3-(5-chloro-1H-indol-1-yl)propanoic acid .
Molecular Structure Analysis
The molecular formula of 3-(5-chloro-1H-indol-1-yl)propanoic acid is C11H10ClNO2 . The InChI code is 1S/C11H10ClNO2/c12-9-1-2-10-8(7-9)3-5-13(10)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) .Physical And Chemical Properties Analysis
3-(5-chloro-1H-indol-1-yl)propanoic acid is a powder . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.科学研究应用
脲酶抑制剂
已合成基于吲哚的化合物并评估了其对脲酶的抑制潜力,表明在治疗与产生脲酶的细菌相关的疾病中具有潜在应用。例如,具有 N-(取代苯基)丁酰胺的新型基于吲哚的杂化恶二唑支架显示出有效的脲酶抑制,表明其在针对脲酶相关病理的药物设计计划中的效用 (Nazir 等,2018)。
cPLA2α 抑制剂
另一项研究专注于设计、合成和对新型基于吲哚的细胞溶质磷脂酶 A2α (cPLA2α) 抑制剂的生物学评估。这些化合物,包括那些具有 3-(1-芳基-1H-吲哚-5-基)丙酸结构的化合物,在炎症模型中显示出有望的口服疗效,突出了它们在开发抗炎药物中的潜力 (Tomoo 等,2014)。
缓蚀
还研究了吲哚衍生物的缓蚀性能。结构上与吲哚化合物相关的 L-色氨酸衍生的席夫碱在酸性环境中对碳钢表现出有效的缓蚀作用。这表明在材料科学中保护金属免受腐蚀具有潜在应用 (Vikneshvaran 和 Velmathi,2019)。
抗菌活性
含有吲哚基团的席夫碱显示出显着的抗菌活性,表明吲哚衍生物,包括 3-(5-氯-1H-吲哚-1-基)丙酸,在开发新的抗菌剂中的潜力。这包括对细菌和真菌的活性,突出了此类化合物的广谱潜力 (Radhakrishnan 等,2020)。
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
未来方向
作用机制
Target of Action
It is known that indole derivatives, which include 3-(5-chloro-1h-indol-1-yl)propanoic acid, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that the effects of 3-(5-chloro-1h-indol-1-yl)propanoic acid at the molecular and cellular level are diverse and depend on the specific targets and pathways it interacts with .
属性
IUPAC Name |
3-(5-chloroindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-9-1-2-10-8(7-9)3-5-13(10)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMLYCMUFWVGGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)O)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-chloro-1H-indol-1-yl)propanoic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

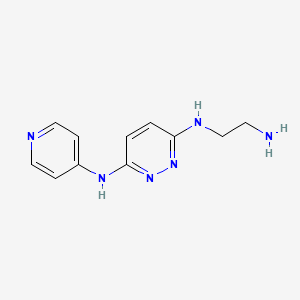

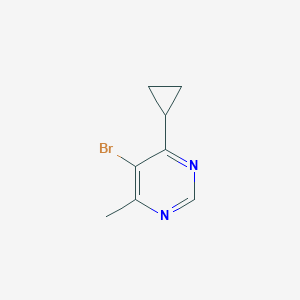
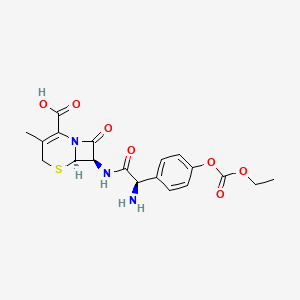

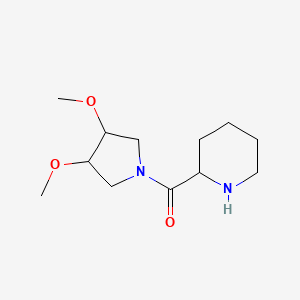
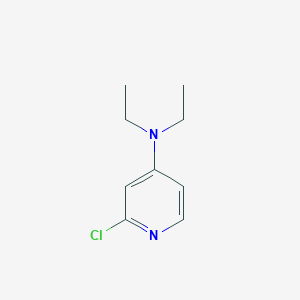
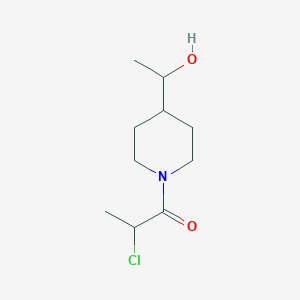

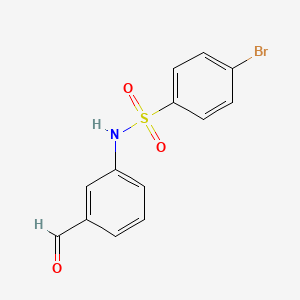
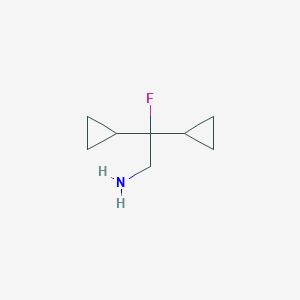
![2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1488178.png)
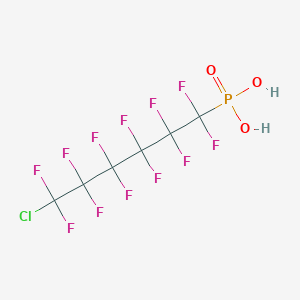
![2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone](/img/structure/B1488180.png)